molecular formula C39H26 B12522781 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene CAS No. 819067-46-4

9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene

Cat. No.: B12522781
CAS No.: 819067-46-4
M. Wt: 494.6 g/mol
InChI Key: OJKPTHVCDQQKLW-UHFFFAOYSA-N
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Description

9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a fluorene moiety substituted with diphenyl groups at the 9-position and an anthracene unit. This compound is known for its high thermal stability and excellent photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene typically involves the following steps:

    Formation of 9,9-Diphenyl-9H-fluorene: This intermediate can be synthesized by the reaction of fluorene with diphenylmethanol in the presence of a strong acid catalyst.

    Coupling with Anthracene: The 9,9-Diphenyl-9H-fluorene is then coupled with anthracene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a boronic acid derivative of the fluorene and a halogenated anthracene, along with a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.

Scientific Research Applications

9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.

    Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties.

Mechanism of Action

The mechanism by which 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited singlet and triplet states. These excited states can then participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species. The specific molecular targets and pathways involved depend on the context of its application, such as in biological imaging or photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Diphenyl-9H-fluoren-2-ylboronic acid
  • 9,9-Diphenyl-9H-fluoren-2-amine
  • 9,9-Dimethyl-9H-fluoren-2-ylphenyl

Uniqueness

Compared to similar compounds, 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of a fluorene moiety with diphenyl groups and an anthracene unit. This structure imparts the compound with superior thermal stability and photophysical properties, making it particularly valuable in applications requiring high-performance materials, such as OLEDs and photodynamic therapy.

Properties

CAS No.

819067-46-4

Molecular Formula

C39H26

Molecular Weight

494.6 g/mol

IUPAC Name

9-(9,9-diphenylfluoren-2-yl)anthracene

InChI

InChI=1S/C39H26/c1-3-15-30(16-4-1)39(31-17-5-2-6-18-31)36-22-12-11-21-34(36)35-24-23-29(26-37(35)39)38-32-19-9-7-13-27(32)25-28-14-8-10-20-33(28)38/h1-26H

InChI Key

OJKPTHVCDQQKLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=CC=CC=C8

Origin of Product

United States

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